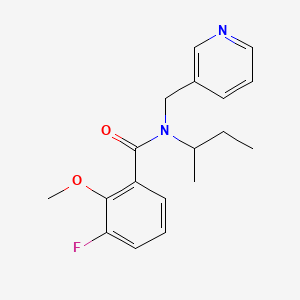![molecular formula C16H24N4O2 B3795487 1-cyclopentyl-4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3795487.png)
1-cyclopentyl-4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}pyrrolidin-2-one
Übersicht
Beschreibung
The compound “1-cyclopentyl-4-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions .Molecular Structure Analysis
The structure of this compound would be characterized by the pyrrolidine ring, a cyclopentyl group, a methoxypyrimidinyl group, and a methylamino group. The spatial orientation of these substituents could lead to different stereoisomers .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. For example, the pyrrolidine ring might undergo reactions typical of amines, while the methoxypyrimidinyl group might undergo reactions typical of ethers and pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and stereochemistry. For example, the presence of the pyrrolidine ring might influence its solubility, stability, and reactivity .Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its specific structure and stereochemistry. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopentyl-4-[[(6-methoxypyrimidin-4-yl)-methylamino]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19(14-8-15(22-2)18-11-17-14)9-12-7-16(21)20(10-12)13-5-3-4-6-13/h8,11-13H,3-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUKDCPTVWKOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(=O)N(C1)C2CCCC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(3-methylbutyl)-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3795408.png)

![methyl (2S*,4R*)-1-{3-[(4-fluorobenzoyl)amino]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3795412.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3795418.png)
![4-{5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl}benzamide](/img/structure/B3795419.png)
![2-(3-chloro-5-methoxybenzoyl)-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3795436.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3795442.png)
![2-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3795448.png)
![4-biphenylyl(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B3795460.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B3795467.png)
![[5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B3795473.png)
![5-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3795474.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3795497.png)

